N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
The compound N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide features a piperazine core substituted at the 4-position with a pyrimidin-2-yl group and a carboxamide linker attached to a 4-chlorobenzylamino-2-oxoethyl moiety. This structure combines a heteroaromatic pyrimidine ring, a halogenated benzyl group, and a carboxamide functional group, which are common in bioactive molecules targeting receptors or enzymes.
The piperazine ring adopts a chair conformation, as observed in related structures like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (), ensuring stability and optimal spatial orientation for interactions with biological targets .
Properties
Molecular Formula |
C18H21ClN6O2 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN6O2/c19-15-4-2-14(3-5-15)12-22-16(26)13-23-18(27)25-10-8-24(9-11-25)17-20-6-1-7-21-17/h1-7H,8-13H2,(H,22,26)(H,23,27) |
InChI Key |
LOCRKBOFKWOJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Introduction of Chlorobenzylamino Moiety: The chlorobenzylamino group is added through a coupling reaction, typically involving chlorobenzylamine and an activated ester or acid chloride.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been explored for its potential in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death. Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their function .
Comparison with Similar Compounds
Piperazine-Carboxamide Derivatives with Halogenated Substituents
Key Analogs :
- 4s (N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide)
- 4t (N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide) ()
| Property | Target Compound (Pyrimidin-2-yl) | 4s (4-Methyl) | 4t (4-Ethyl) |
|---|---|---|---|
| Piperazine Substituent | Pyrimidin-2-yl | Methyl | Ethyl |
| Yield | Not Reported | 49–70% | 49–70% |
| Melting Point | Not Reported | 142–171°C | 142–171°C |
| Bioactivity | Not Reported | Local anesthetic (tested in rabbits/rats) | Local anesthetic (tested in rabbits/rats) |
Structural Insights :
- This may enhance interactions with aromatic residues in receptor binding pockets.
Role of the Carboxamide Linker
Key Comparison : Dopamine D3 Receptor Ligands ()
Compounds like 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide) exhibit >1000-fold selectivity for D3 over D2 receptors due to the carboxamide linker. Removal of the carbonyl group reduces D3R affinity by >100-fold, underscoring the linker’s role in target engagement.
Implications for the Target Compound :
- The carboxamide group in N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide likely stabilizes binding via hydrogen bonding or dipole interactions, analogous to D3R-selective ligands.
- Pyrimidin-2-yl may further modulate selectivity, as heteroaromatic substituents often fine-tune receptor affinity .
Piperazine Conformation and Crystallographic Data
Target Compound :
- The pyrimidin-2-yl group may induce slight distortions in the piperazine chair, altering solubility or crystal packing compared to alkyl-substituted analogs.
Bioactivity of Related Compounds
- p-MPPI and p-MPPF (piperazine derivatives) antagonize 5-HT1A receptors with ID50 values of 3–5 mg/kg (hypothermia) and 0.7–3 mg/kg (forepaw treading).
- Analogs 4a–4t showed anesthetic effects in corneal reflex (rabbits) and skin sensitivity (rats) tests.
- The target compound’s 4-chlorobenzyl group may enhance lipid solubility, prolonging anesthetic duration compared to non-halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
